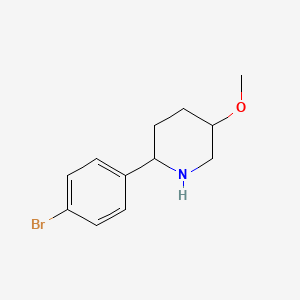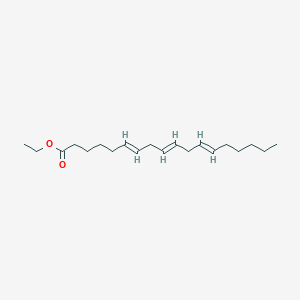
ethyl (6E,9E,12E)-octadeca-6,9,12-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate, also known as ethyl γ-linolenic acid, is an ethyl ester of γ-linolenic acid. This compound is a long-chain polyunsaturated fatty acid ester that is commonly found in various plant oils. It is known for its potential health benefits and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate can be synthesized through the esterification of γ-linolenic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or chromatography.
Industrial Production Methods
In industrial settings, the production of ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate often involves the extraction of γ-linolenic acid from plant oils, followed by esterification with ethanol. The process may include steps such as solvent extraction, degumming, neutralization, and purification to obtain high-purity γ-linolenic acid before esterification.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated ethyl esters.
Substitution: Substituted esters with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function, as well as its effects on cellular signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. It is also explored for its role in managing conditions such as eczema and rheumatoid arthritis.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mecanismo De Acción
The mechanism of action of ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of various enzymes and receptors involved in inflammatory and immune responses. The compound is also metabolized into bioactive lipid mediators that play a role in cellular signaling pathways.
Comparación Con Compuestos Similares
Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate is similar to other polyunsaturated fatty acid esters, such as:
Ethyl (6Z,9Z,12Z)-hexadecatrienoate: A shorter chain analog with similar properties.
Ethyl (6Z,9Z,12Z,15Z)-octadecatetraenoate: Contains an additional double bond, which may affect its biological activity.
Ethyl (6Z,9Z,12Z,15Z)-hexadecatetraenoate: Another analog with a different chain length and degree of unsaturation.
The uniqueness of ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate lies in its specific chain length and degree of unsaturation, which confer distinct physical and chemical properties, as well as biological activities.
Propiedades
Fórmula molecular |
C20H34O2 |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
ethyl (6E,9E,12E)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,14-15H,3-7,10,13,16-19H2,1-2H3/b9-8+,12-11+,15-14+ |
Clave InChI |
MJLYTDAIYLGSRZ-NCEJYBGESA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)OCC |
SMILES canónico |
CCCCCC=CCC=CCC=CCCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)
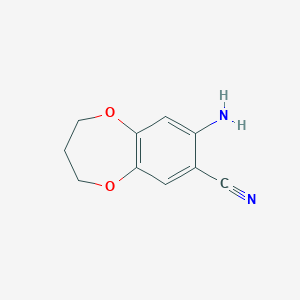

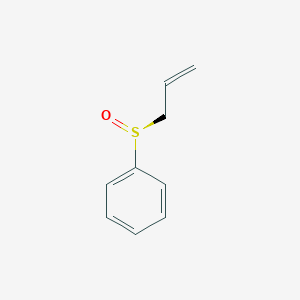
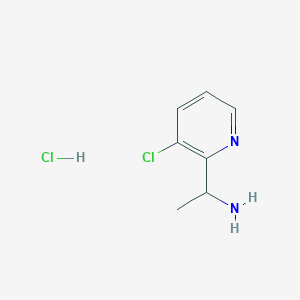
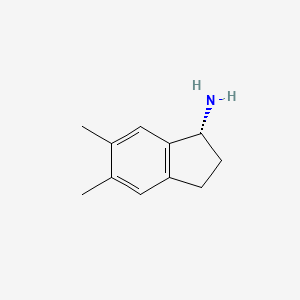
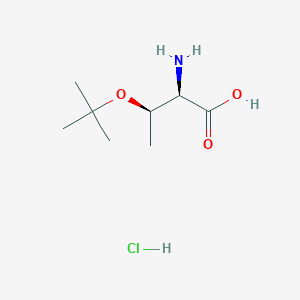
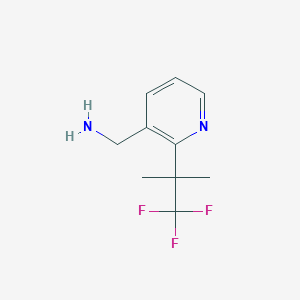
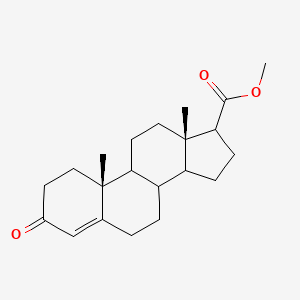
![2-amino-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B14800338.png)
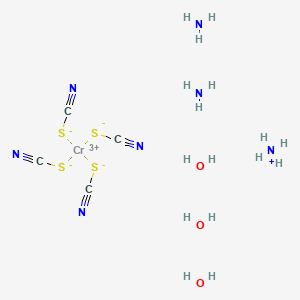
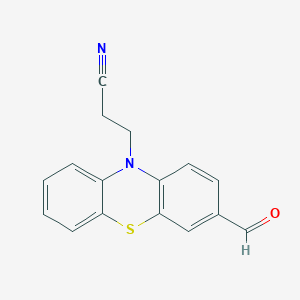
amino}-N-cyclohexylbenzamide](/img/structure/B14800349.png)
